

Chloroprene (CAS No. 126-99-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Chloroprene

Cat. No.: B3431430

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Introduction

Chloroprene, systematically named 2-chlorobuta-1,3-diene, is a colorless, volatile liquid organic compound with the chemical formula C_4H_5Cl [1]. It is almost exclusively used as a monomer in the production of the polymer **polychloroprene**, a type of synthetic rubber widely known by its trade name, Neoprene[1][2]. First synthesized in 1930, **polychloroprene** was one of the first commercially successful synthetic elastomers, valued for its resistance to heat, oil, and weathering, which surpasses that of natural rubber[3][4]. This guide provides an in-depth overview of the physicochemical properties, chemical reactivity, experimental protocols, toxicology, and safety considerations for **chloroprene**, intended for a technical audience.

Physicochemical and Safety Properties

Chloroprene is a highly flammable and reactive liquid with a pungent, ether-like odor[1][5][6]. Its physical and chemical characteristics are critical for its handling, storage, and application in polymerization processes.

Physical and Chemical Properties

The fundamental properties of **chloroprene** are summarized in the table below.

Property	Value	Reference
CAS Number	126-99-8	[1]
Molecular Formula	C ₄ H ₅ Cl	[1]
Molecular Weight	88.5365 g/mol	[1]
Appearance	Colorless liquid	[1][6]
Odor	Pungent, ether-like	[1][5]
Density	0.9598 g/cm ³ at 20 °C	[1]
Melting Point	-130 °C (-202 °F)	[1][7]
Boiling Point	59.4 °C (138.9 °F)	[1][7]
Vapor Pressure	188 mmHg at 20 °C	[1][7]
Vapor Density	3.0 (Air = 1)	[7]
Water Solubility	0.026 g/100 mL (256 mg/L) at 20 °C	[1][5]
Solubility	Soluble in alcohol, diethyl ether, acetone, benzene	[1][6]
Log P (Octanol/Water)	~2.2-2.5	[5][8]
Refractive Index (n _D)	1.4583	[1]

Fire and Explosivity Hazards

Chloroprene poses a significant fire and explosion risk due to its low flash point and wide explosive limits.

Hazard Parameter	Value	Reference
Flash Point	-20 °C (-4 °F)	[1][5][7]
Lower Explosive Limit (LEL)	4%	[7]
Upper Explosive Limit (UEL)	20%	[7]
Autoignition Temperature	455 °C (851 °F)	[9]
NFPA 704 Rating	Health: 2, Flammability: 3, Instability: 1	[1]

Chemical Properties and Reactivity

Chloroprene's reactivity is dominated by the presence of its conjugated diene system and the activating chloro-substituent.

- Polymerization: **Chloroprene** readily undergoes free-radical polymerization to form **polychloroprene** (Neoprene)[2][3]. This reaction is exothermic and can be violent if not controlled[5][7]. Polymerization is typically initiated by free-radical initiators like potassium persulfate in an emulsion system[10][11].
- Dimerization: When stored, even at ordinary temperatures, **chloroprene** undergoes thermal dimerization reactions to form cyclic dimers, concurrently with autopolymerization[3][12].
- Peroxide Formation: It autooxidizes rapidly in the presence of air, even at 0°C, to form unstable and explosive peroxides[7]. These peroxides can act as catalysts for exothermic, runaway polymerization[7]. For this reason, **chloroprene** is typically stored with inhibitors and under an inert atmosphere[2].
- Incompatibilities: **Chloroprene** is incompatible with strong oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, and nitrates[1][13].

Experimental Protocols

Industrial Synthesis of Chloroprene

Two primary industrial routes are used for the manufacture of **chloroprene**: the butadiene process and the acetylene process[11][14]. Both are conducted in closed systems to minimize exposure[15].

A. Butadiene Process (Dominant Method) This process involves three main steps[1][14][15]:

- Chlorination: 1,3-butadiene is reacted with chlorine gas to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
- Isomerization: The 1,4-dichloro isomer is isomerized to the desired 3,4-dichloro isomer.
- Dehydrochlorination: 3,4-dichlorobut-1-ene is treated with a base, such as sodium hydroxide, to eliminate a molecule of HCl, yielding 2-chlorobuta-1,3-diene (**chloroprene**). The product is then purified, typically by distillation, to remove impurities like 1-chlorobuta-1,3-diene[1].

B. Acetylene Process This older method also proceeds in two main steps[11][14]:

- Dimerization: Acetylene is dimerized in the presence of a cuprous chloride catalyst to form vinylacetylene.
- Hydrochlorination: Vinylacetylene is then reacted with hydrogen chloride, which adds across the triple bond to form **chloroprene**. The crude product is refined via distillation to achieve polymerization grade[11][14].

Laboratory Protocol: Free-Radical Emulsion Polymerization

This protocol outlines the synthesis of polychloroprene latex.

- Emulsion Preparation: Prepare an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate) and deionized water in a reaction vessel.
- Monomer Addition: Add inhibited **chloroprene** monomer to the aqueous phase with vigorous stirring to form a stable emulsion.
- Initiation: De-oxygenate the system by purging with nitrogen. Heat the emulsion to the desired reaction temperature (e.g., 40-50°C) and add a water-soluble free-radical initiator,

such as potassium persulfate, to start the polymerization[10][11].

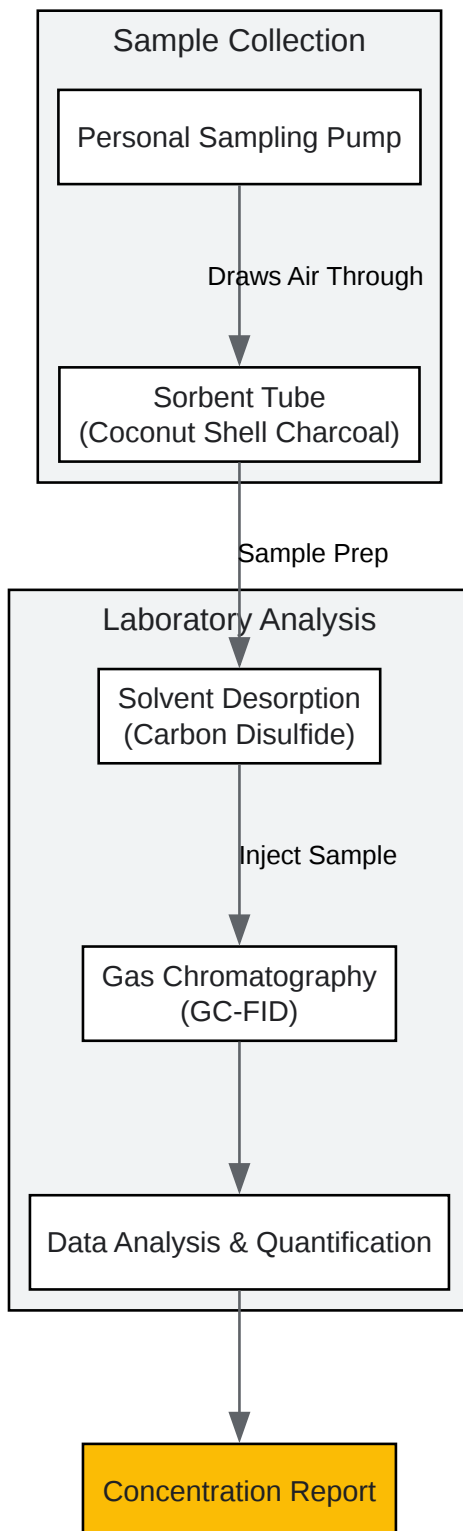
- Polymerization: Maintain the temperature and stirring. Monitor the reaction progress by measuring the specific gravity or solid content of the latex.
- Termination: Once the desired monomer conversion is reached, add a short-stop agent (a free-radical scavenger) to terminate the polymerization.
- Post-Treatment: Add cross-linking agents like zinc oxide and thioureas to the latex, which are essential for the final vulcanization step that imparts elasticity and durability to the rubber[10][11]. Unreacted monomer is typically removed via steam stripping.

Analytical Protocol: Determination in Workplace Air

This method is based on NIOSH Method 1002 for monitoring occupational exposure[6][16].

- Sample Collection: Draw a known volume of air (e.g., 1.5 to 8 liters) through a solid sorbent tube containing coconut shell charcoal using a calibrated personal sampling pump at a flow rate of 0.01 to 0.1 L/min[16].
- Sample Preparation: After sampling, cap the ends of the tube. In the laboratory, break the ends of the tube and transfer the front and back sorbent sections to separate vials.
- Desorption: Add 1.0 mL of carbon disulfide (CS₂) to each vial. Cap the vials and allow them to stand for 30 minutes with occasional agitation to desorb the **chloroprene**[16].
- Analysis: Analyze the desorbed samples by gas chromatography with a flame ionization detector (GC-FID). An alternative method uses toluene for desorption and a GC with an electron capture detector (GC-ECD) for higher sensitivity[12].
- Quantification: Calibrate the instrument daily with standard solutions of freshly distilled **chloroprene** in the desorption solvent. Prepare a calibration curve of peak area versus mass and use it to determine the mass of **chloroprene** in the samples[16].

Diagram 1: Workflow for Air Sampling and Analysis

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Caption: Diagram 1: Workflow for Air Sampling and Analysis.

Toxicology and Mechanism of Action

Chloroprene is a toxic substance and is classified as "likely to be carcinogenic to humans" by the EPA and as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC[1][6][17][18].

Health Effects

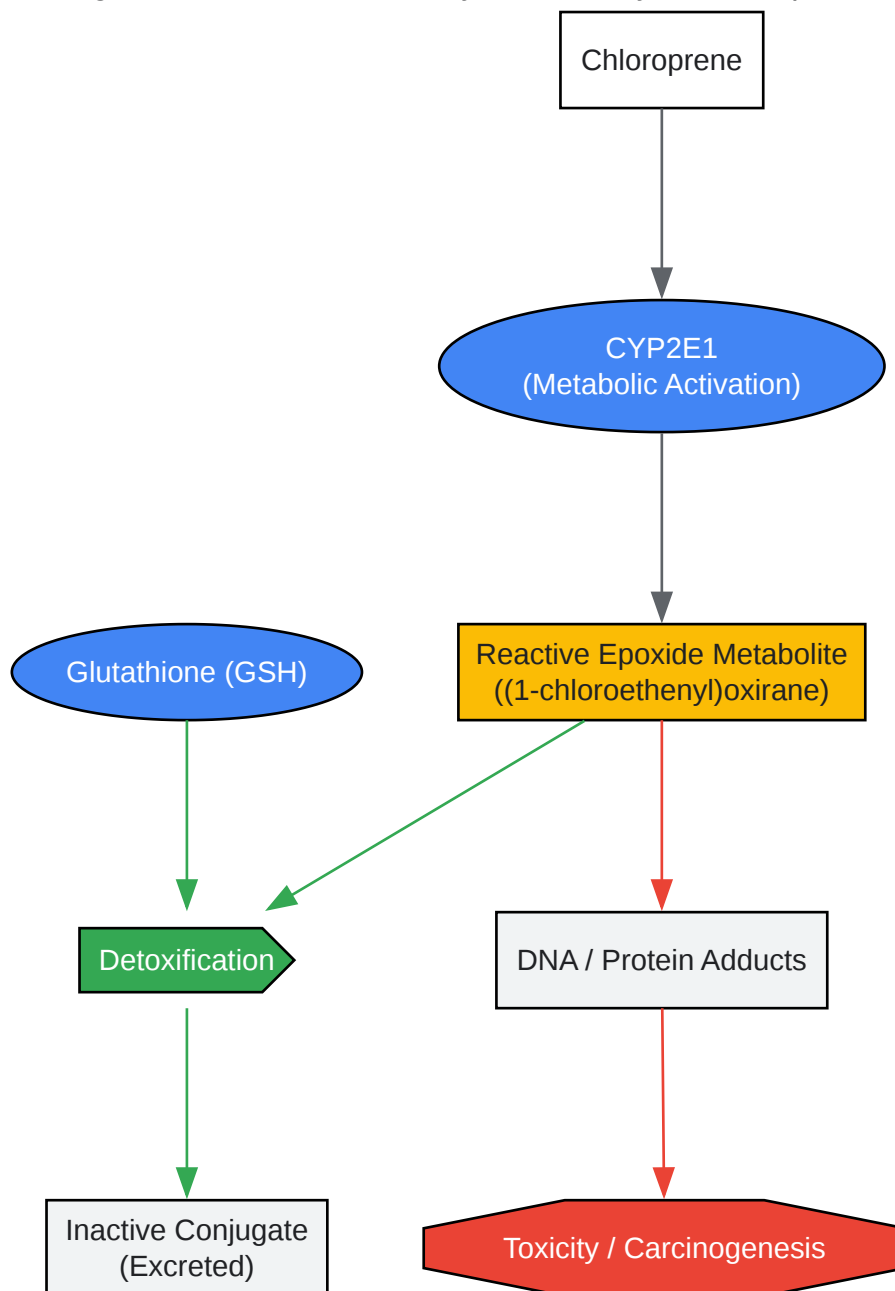
- **Acute Exposure:** High concentrations can cause irritation to the eyes, skin, and respiratory system. Symptoms include dizziness, headache, fatigue, cardiac palpitations, and potential damage to the liver, kidneys, and lungs[4][13][19].
- **Chronic Exposure:** Long-term occupational exposure has been associated with liver abnormalities, cardiovascular disorders, depression of the immune system, and an increased risk of lung and liver cancer[1][18]. It may also cause reproductive damage, including effects on sperm production and fetal development[13].

Mechanism of Action (MOA) and Metabolism

The carcinogenicity of **chloroprene** is hypothesized to stem from its metabolic activation into reactive intermediates[17].

- **Activation:** **Chloroprene** is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2E1, to form reactive epoxides, such as (1-chloroethenyl)oxirane (CEO)[17][19].
- **Detoxification:** These electrophilic epoxides can be detoxified through conjugation with glutathione (GSH), a pathway that appears to be a major route for detoxification[19].
- **Toxicity:** If not detoxified, the reactive epoxide metabolites can form adducts with cellular macromolecules like DNA and proteins. This covalent binding is a key event believed to initiate the cellular damage that can lead to mutations and cancer[17]. This mechanism shares similarities with other known carcinogens like vinyl chloride and 1,3-butadiene[17].

Diagram 2: Metabolic Pathway and Toxicity of Chloroprene

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Caption: Diagram 2: Metabolic Pathway and Toxicity of **Chloroprene**.

Safety, Handling, and Exposure Limits

Due to its flammability, reactivity, and toxicity, extreme caution must be exercised when handling **chloroprene**[13].

Occupational Exposure Limits

Agency	Limit	Reference
OSHA (PEL)	25 ppm (90 mg/m ³) (8-hr TWA)	[13]
NIOSH (REL)	1 ppm (3.6 mg/m ³) (15-min Ceiling)	[13]
ACGIH (TLV)	10 ppm (36 mg/m ³) (8-hr TWA)	[13]

Note: NIOSH and ACGIH treat **chloroprene** as a suspected human carcinogen, and exposure should be kept to the lowest possible level[13][18].

Handling and Storage

- Storage: Store in tightly closed containers in a cool, well-ventilated, explosion-proof area, away from sources of ignition[9][13]. Storage temperature should be kept low, ideally below 10°C (50°F), to minimize polymerization and dimerization[1][13].
- Handling: Use in a closed system with local exhaust ventilation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection where exposure may exceed limits[13][20][21]. All metal containers and transfer equipment should be grounded and bonded to prevent static discharge[13].
- Spill Response: In case of a spill, evacuate the area and remove all ignition sources. Absorb the liquid with an inert material like vermiculite or dry sand and place it in a sealed container for disposal as hazardous waste[9][13].

First Aid

- Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[9][22].
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes[20].
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[20][22].

- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of milk or water. Seek immediate medical attention[22].

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